

# 4-methyloxane-4-carbaldehyde chemical structure and IUPAC name

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## Compound of Interest

**Compound Name:** 4-Methyltetrahydro-2H-pyran-4-carbaldehyde

**Cat. No.:** B1290258

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## An In-depth Technical Guide to 4-Methyloxane-4-carbaldehyde

This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, physicochemical properties, and potential synthesis of 4-methyloxane-4-carbaldehyde. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Chemical Structure and IUPAC Name

The compound with the systematic IUPAC name 4-methyloxane-4-carbaldehyde is a heterocyclic organic compound. It features a six-membered saturated ring containing one oxygen atom, known as an oxane or tetrahydropyran ring. A methyl group and a carbaldehyde (or formyl) group are both attached to the same carbon atom at the 4-position of this ring.

Common synonyms for this compound include 4-methyl-tetrahydropyran-4-carbaldehyde and 4-formyl-4-methyl-tetrahydropyran.<sup>[1]</sup> Its chemical formula is C<sub>7</sub>H<sub>12</sub>O<sub>2</sub>.<sup>[1]</sup>

## Chemical Structure Diagram

Caption: Chemical structure of 4-methyloxane-4-carbaldehyde.

## Physicochemical and Spectroscopic Data

While experimental data for 4-methyloxane-4-carbaldehyde is limited, its physicochemical properties can be estimated through computational models. The following table summarizes these computed properties.[\[1\]](#)

Property	Value
Molecular Weight	128.17 g/mol
XLogP3-AA	0.4
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	1
Exact Mass	128.083729621 Da
Monoisotopic Mass	128.083729621 Da
Topological Polar Surface Area	26.3 Å <sup>2</sup>
Heavy Atom Count	9
Formal Charge	0
Complexity	103

Note: The data presented in this table is based on computational predictions.

Spectroscopic data for the closely related compound, 4-methyloxane-2-carbaldehyde, indicates that Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable analytical technique for its characterization.[\[2\]](#) For 4-methyloxane-4-carbaldehyde, the following spectral characteristics would be expected:

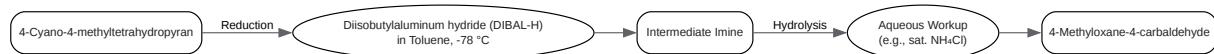
- <sup>1</sup>H NMR: Signals corresponding to the methyl protons, the methylene protons of the tetrahydropyran ring, and the aldehydic proton. The chemical shift of the aldehydic proton would be in the characteristic downfield region (around 9-10 ppm).

- $^{13}\text{C}$  NMR: Resonances for the methyl carbon, the methylene carbons of the ring, the quaternary carbon at the 4-position, and the carbonyl carbon of the aldehyde group (typically in the 190-200 ppm range).
- IR Spectroscopy: A strong absorption band characteristic of the C=O stretch of the aldehyde group (around  $1720\text{-}1740\text{ cm}^{-1}$ ). C-H stretching and bending vibrations for the alkyl groups would also be present.
- Mass Spectrometry: The molecular ion peak ( $\text{M}^+$ ) would be observed at  $\text{m/z} = 128$ . Fragmentation patterns would likely involve the loss of the formyl group (CHO) and cleavage of the tetrahydropyran ring.

## Experimental Protocols: Synthesis

A specific, peer-reviewed synthesis protocol for 4-methyloxane-4-carbaldehyde is not readily available in the literature. However, a plausible synthetic route can be adapted from the known synthesis of the parent compound, tetrahydropyran-4-carbaldehyde.<sup>[3]</sup> This would likely involve a two-step process starting from a suitable precursor, such as 4-cyano-4-methyltetrahydropyran.

### Proposed Synthesis Workflow:



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Caption: Proposed synthesis of 4-methyloxane-4-carbaldehyde.

### Detailed Hypothetical Protocol:

- Reaction Setup: A solution of 4-cyano-4-methyltetrahydropyran (1.0 equivalent) in anhydrous toluene is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen). The flask is equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

- Reduction: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of diisobutylaluminum hydride (DIBAL-H) in toluene (typically 1.0 M, 1.2 equivalents) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
- Reaction Monitoring: The reaction mixture is stirred at -78 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by quenching a small aliquot of the reaction mixture.
- Quenching and Workup: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at -78 °C. The mixture is then allowed to warm to room temperature.
- Extraction: The resulting mixture is diluted with an organic solvent such as ethyl acetate and the aqueous layer is separated. The aqueous layer is extracted two more times with ethyl acetate.
- Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4-methyloxane-4-carbaldehyde. Further purification can be achieved by column chromatography on silica gel.

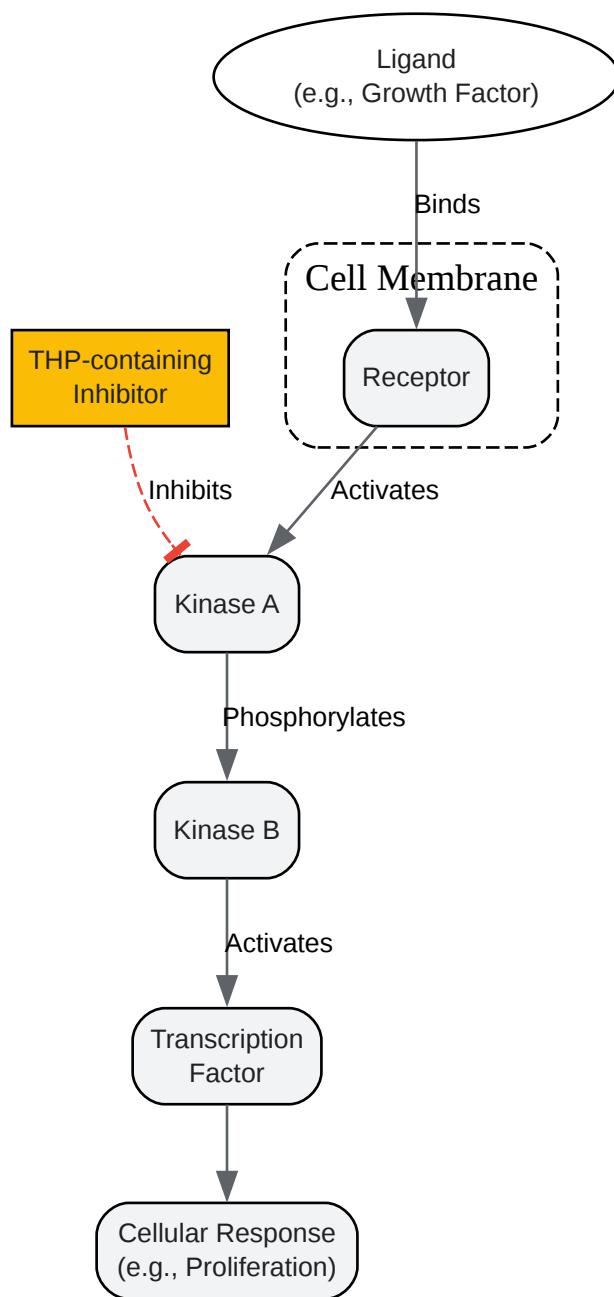
## Biological Significance and Signaling Pathways

While there is no specific information available regarding the biological activity or signaling pathway involvement of 4-methyloxane-4-carbaldehyde, the tetrahydropyran (THP) moiety is a significant scaffold in medicinal chemistry and drug discovery. THP rings are often used as bioisosteric replacements for cyclohexane rings to improve physicochemical properties such as solubility and to introduce a potential hydrogen bond acceptor (the ring oxygen).

Derivatives of tetrahydropyran are found in a number of approved drugs and are being investigated for a wide range of therapeutic applications, including as anticancer agents and HIV protease inhibitors.<sup>[4][5]</sup> The incorporation of the THP ring can influence the binding of a molecule to its biological target, such as an enzyme's active site.

Generic Signaling Pathway Inhibition:

The diagram below illustrates a generalized mechanism by which a drug containing a tetrahydropyran moiety might inhibit a signaling pathway, for example, by acting as a kinase inhibitor.



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Caption: Generalized signaling pathway showing inhibition by a THP-containing drug.

In this hypothetical pathway, the binding of a ligand to a cell surface receptor initiates a signaling cascade involving multiple kinases. The tetrahydropyran-containing inhibitor could be designed to bind to the ATP-binding site of one of these kinases, thereby preventing the phosphorylation and activation of downstream targets and ultimately blocking the cellular response. This is a common mechanism of action for many modern targeted therapies in oncology.

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